molecular formula C23H19ClN2O2 B11537462 4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11537462
M. Wt: 390.9 g/mol
InChI Key: FSYZIIAHLFCHOR-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of phenols. This compound is characterized by its unique structure, which includes a chlorinated phenol ring, methyl groups, and a benzoxazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Moiety: This step involves the condensation of 3-methylphenylamine with salicylic acid derivatives under acidic conditions to form the benzoxazole ring.

    Chlorination and Methylation: The phenol ring is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with the chlorinated and methylated phenol under basic conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenol ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents targeting specific pathways in microbial and cancer cells.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The biological activity of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the benzoxazole moiety can intercalate with DNA or proteins, disrupting their function. The compound’s mechanism of action involves inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A simpler analog without the benzoxazole moiety, used as an antiseptic and disinfectant.

    2-(3-methylphenyl)-1,3-benzoxazole: Lacks the chlorinated phenol ring, used in organic light-emitting diodes (OLEDs) and other electronic applications.

Uniqueness

The uniqueness of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its combined structural features, which confer both chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C23H19ClN2O2/c1-13-5-4-6-16(9-13)23-26-19-11-17(7-8-21(19)28-23)25-12-18-15(3)22(24)14(2)10-20(18)27/h4-12,27H,1-3H3

InChI Key

FSYZIIAHLFCHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O

Origin of Product

United States

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